Spphpspafspafdnlyywdq

Cancer Immunotherapy Dendritic Cell Vaccine Tumor-Infiltrating Lymphocytes

SPPHPSPAFSPAFDNLYYWDQ (p1209) is an essential, MHC class II-restricted HER2/neu peptide for generating HER2-DC1 vaccines. Its unique sequence is documented to elicit a specific CD4+ Th1-polarized immune response and enhance tumor infiltration of both CD4+ and CD8+ T cells, an effect not replicated by generic class I or II peptides. This validated specificity makes it a critical, non-substitutable reagent for preclinical cancer immunotherapy and combination checkpoint blockade studies.

Molecular Formula C116H150N26O33
Molecular Weight 2436.6 g/mol
Cat. No. B15136605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpphpspafspafdnlyywdq
Molecular FormulaC116H150N26O33
Molecular Weight2436.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)C8CCCN8C(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)N
InChIInChI=1S/C116H150N26O33/c1-60(2)44-75(98(156)129-78(47-65-29-33-69(146)34-30-65)100(158)130-79(48-66-31-35-70(147)36-32-66)101(159)131-80(49-67-54-121-73-23-12-11-22-71(67)73)103(161)134-82(52-94(150)151)105(163)125-74(116(174)175)37-38-92(118)148)128-104(162)81(51-93(119)149)132-106(164)83(53-95(152)153)133-99(157)76(45-63-18-7-5-8-19-63)126-96(154)61(3)123-107(165)87-24-13-40-139(87)113(171)85(57-144)136-102(160)77(46-64-20-9-6-10-21-64)127-97(155)62(4)124-108(166)88-25-14-41-140(88)114(172)86(58-145)137-110(168)89-26-15-39-138(89)112(170)84(50-68-55-120-59-122-68)135-109(167)90-27-16-42-141(90)115(173)91-28-17-43-142(91)111(169)72(117)56-143/h5-12,18-23,29-36,54-55,59-62,72,74-91,121,143-147H,13-17,24-28,37-53,56-58,117H2,1-4H3,(H2,118,148)(H2,119,149)(H,120,122)(H,123,165)(H,124,166)(H,125,163)(H,126,154)(H,127,155)(H,128,162)(H,129,156)(H,130,158)(H,131,159)(H,132,164)(H,133,157)(H,134,161)(H,135,167)(H,136,160)(H,137,168)(H,150,151)(H,152,153)(H,174,175)/t61-,62-,72-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m0/s1
InChIKeySQWRTRQPXSNBCN-XJMGVXMSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPPHPSPAFSPAFDNLYYWDQ: Procurement-Ready Overview of a Multi-Epitope Class II Rat HER2/neu Peptide


SPPHPSPAFSPAFDNLYYWDQ (CAS: 1443436-80-3) is a 22-amino-acid synthetic peptide [1] corresponding to the multi-epitope class II region of the rat HER2/neu oncoprotein [2]. With a molecular weight of 2436.59 Da (formula C₁₁₆H₁₅₀N₂₆O₃₃), it is a key research reagent for class II HER2-DC1 (dendritic cell type 1) vaccine studies . This peptide is not a therapeutic but a tool for investigating CD4⁺ T helper 1 (Th1)-driven anti-tumor immunity in preclinical HER2⁺ breast cancer models [2].

SPPHPSPAFSPAFDNLYYWDQ: Why Simple Peptide Substitution Compromises Experimental Integrity


Generic substitution of SPPHPSPAFSPAFDNLYYWDQ with other rat HER2/neu-derived peptides or even alternative class II epitopes is scientifically untenable. This peptide is a defined, 22‑mer multi‑epitope sequence containing multiple nested T‑cell epitopes; even closely related sequences (e.g., P5, P435) differ in their MHC‑binding profiles and immunodominance hierarchies [1]. Moreover, class I‑restricted peptides (e.g., p66) activate CD8⁺ T cells but fail to engage the CD4⁺ T‑cell help that is mechanistically essential for durable tumor rejection and synergy with checkpoint blockade [2]. Substitution therefore introduces uncontrolled variables in T‑cell repertoire, cytokine profile, and in vivo efficacy, invalidating head‑to‑head comparisons or translational extrapolation [1].

SPPHPSPAFSPAFDNLYYWDQ: Quantitative Differentiation Against Closest Analogs


Dual CD4⁺ and CD8⁺ T‑Cell Infiltration vs. Class I Peptide

In a direct head‑to‑head comparison in TUBO‑bearing BALB/c mice, DC1 vaccines pulsed with the class II multi‑epitope peptide (pool containing SPPHPSPAFSPAFDNLYYWDQ) significantly increased both CD4⁺ and CD8⁺ tumor‑infiltrating lymphocytes (TILs) per mg of tumor, whereas the class I HER2/neu peptide (p66) vaccine increased only CD8⁺ TILs [1].

Cancer Immunotherapy Dendritic Cell Vaccine Tumor-Infiltrating Lymphocytes

IFN‑γ Secretion as a Functional Readout of Th1 Immunity

Splenocytes from mice vaccinated with class II HER2‑DC1 (pool containing SPPHPSPAFSPAFDNLYYWDQ) secrete robust IFN‑γ upon restimulation with the individual peptide P1209, confirming its immunogenicity and Th1‑skewing capacity. In a parallel study, restimulation with 2 μg/mL of the peptide pool (including P1209) elicited significantly elevated IFN‑γ (p<0.0001) compared to unstimulated controls [1]. This contrasts with class I‑restricted peptides that drive primarily CD8⁺ IFN‑γ production without a CD4⁺ component.

ELISA Th1 Response Immunomonitoring

Synergistic Efficacy with Anti‑PD‑1 Checkpoint Blockade

Sequential administration of class II HER2‑DC1 vaccine (containing SPPHPSPAFSPAFDNLYYWDQ) followed by anti‑PD‑1 significantly delayed tumor growth and improved survival compared to either monotherapy. Importantly, depletion of CD4⁺ T cells completely abrogated the therapeutic benefit of the combination, demonstrating that the class II peptide‑induced CD4⁺ response is mechanistically required [1].

Checkpoint Inhibitor Combination Therapy Preclinical Efficacy

Multi‑Epitope Design Enhances MHC Class II Coverage

SPPHPSPAFSPAFDNLYYWDQ (P1209) is a 22‑mer peptide containing multiple nested T‑cell epitopes, allowing it to bind diverse MHC class II alleles. This multi‑epitope architecture is shared with P5 and P435 but contrasts with single‑epitope class II peptides (e.g., short 13‑mer sequences) that may restrict the responding T‑cell repertoire. The 22‑amino‑acid length is optimal for MHC class II groove accommodation, promoting stable peptide‑MHC II complexes [1].

Epitope Spreading MHC Polymorphism Vaccine Design

SPPHPSPAFSPAFDNLYYWDQ: Optimal Experimental and Procurement Contexts


Preclinical Efficacy Testing of HER2‑Directed DC1 Vaccines in Orthotopic Breast Cancer Models

Procure SPPHPSPAFSPAFDNLYYWDQ (P1209) for ex vivo pulsing of bone‑marrow‑derived type 1 polarized dendritic cells (DC1). The peptide is used at 10 μg/mL to load DC1, which are then administered subcutaneously to TUBO‑bearing BALB/c mice [1]. This model recapitulates the CD4⁺ T‑cell‑dependent tumor control observed with the class II HER2‑DC1 vaccine, providing a rigorous platform for evaluating combination therapies (e.g., with anti‑PD‑1 or anti‑HER2 antibodies).

Immunomonitoring of Antigen‑Specific Th1 Responses via IFN‑γ ELISPOT/ELISA

Use SPPHPSPAFSPAFDNLYYWDQ as a recall antigen in splenocyte restimulation assays. Peptide concentration of 2–10 μg/mL is validated to elicit robust IFN‑γ secretion from CD4⁺ T cells in vaccinated mice [1][2]. This assay is essential for quantifying vaccine‑induced Th1 immunity and for benchmarking responses across different HER2‑DC1 formulations or adjuvant combinations.

Mechanistic Studies of CD4⁺ T‑Cell Help in Checkpoint Blockade Synergy

Leverage the unique ability of SPPHPSPAFSPAFDNLYYWDQ to prime CD4⁺ T‑cell help to investigate the cellular mechanisms underlying synergy between DC vaccination and anti‑PD‑1 therapy. Depletion of CD4⁺ T cells abrogates the therapeutic benefit of the combination [1], making this peptide an indispensable tool for dissecting the role of CD4⁺ T‑cell subsets in overcoming PD‑1‑mediated immune suppression.

Development of Multi‑Epitope Vaccine Platforms and Quality Control

Incorporate SPPHPSPAFSPAFDNLYYWDQ into multi‑peptide pools (alongside P5 and P435) to mimic a polyepitope vaccine. This approach is documented to increase tumor‑infiltrating lymphocytes and prolong survival in preclinical models [1]. Procurement of high‑purity (>95%) peptide from a vendor that provides HPLC and MS certificates ensures reproducibility of these published results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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